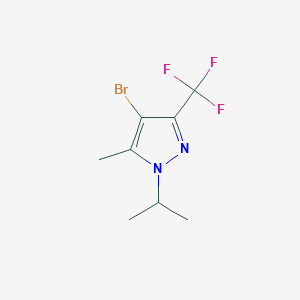
4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
4-bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H10BrF3N2 and its molecular weight is 271.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Bromo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This compound belongs to the pyrazole family and is characterized by a bromine atom, an isopropyl group, a methyl group, and a trifluoromethyl group. The combination of these substituents contributes to its distinctive chemical properties and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. The presence of the trifluoromethyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with specific molecular targets involved in inflammatory responses .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it can modulate the activity of certain enzymes or receptors linked to cancer progression. Its mechanism of action appears to involve the inhibition of specific pathways critical for tumor growth and survival .
Interaction with Biological Targets
The interactions of this compound with various biological targets have been a focus of research. The bromine and trifluoromethyl groups play crucial roles in enhancing binding affinity to enzymes or receptors, which is essential for its pharmacological effects .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique characteristics of this compound. Below is a table summarizing some related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Bromine at position 4, methyl at position 1 | Simpler structure without isopropyl group |
| 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | Bromine at position 4, methyl at position 5 | Variation in substitution pattern |
| 4-bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole | Difluoromethyl at position 3 | Different electronic properties due to difluoromethyl group |
| 4-bromo-3-(methoxy)-1-isopropyl-5-methyl-1H-pyrazole | Methoxy group instead of trifluoromethyl | Exhibits different reactivity profiles |
This table highlights how the unique combination of substituents in this compound influences its reactivity and interaction with molecular targets compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- In vitro Studies : Laboratory tests have demonstrated that this pyrazole derivative exhibits potent anti-inflammatory effects, with mechanisms involving the inhibition of pro-inflammatory cytokines .
- Anticancer Activity : In cell line studies, this compound has shown promising results against various cancer types by inducing apoptosis in cancer cells .
- Mechanistic Studies : Research has focused on elucidating the molecular mechanisms by which this compound exerts its effects, particularly in relation to enzyme inhibition and receptor modulation .
Propiedades
IUPAC Name |
4-bromo-5-methyl-1-propan-2-yl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2/c1-4(2)14-5(3)6(9)7(13-14)8(10,11)12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQQXTKWOFDKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















